
Methyl 3-amino-4-vinylbenzoate
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Overview
Description
Methyl 3-amino-4-vinylbenzoate is a substituted benzoate ester featuring an amino group at the 3-position and a vinyl group at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Methyl 4-vinylbenzoate: One common method involves the amination of methyl 4-vinylbenzoate. This can be achieved through a nucleophilic substitution reaction where an amino group is introduced at the 3-position of the aromatic ring.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Industrial Production Methods: Industrial production methods for methyl 3-amino-4-vinylbenzoate typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-4-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 3-amino-4-vinylbenzoate is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. It is also employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions of amino and vinyl groups with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as photoresponsive polymers and conductive materials .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the vinyl group can undergo polymerization and other reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis of Structural Analogues
Substituent Effects on Reactivity
The reactivity of substituted benzoates is heavily influenced by the electronic and steric properties of their substituents:
- Amino group (NH₂): Strongly electron-donating, enhances electrophilic substitution at the para position and increases solubility in polar solvents.
- Bromo (Br) : Electron-withdrawing, directs electrophilic substitution to meta positions and facilitates nucleophilic aromatic substitution (e.g., in Methyl 3-bromo-4-methylbenzoate) .
- Nitro (NO₂): Strongly electron-withdrawing, increases acidity of the ester group (e.g., Ethyl 3-methyl-4-nitrobenzoate) .
- Methoxy (OCH₃) : Moderately electron-donating, stabilizes intermediates in heterocyclic synthesis (e.g., Methyl 4-benzyloxy-3-methoxybenzoate) .
Physical and Chemical Properties
Key properties of selected analogs are summarized below (Table 1).
Table 1: Comparison of Substituted Benzoate Esters
*Hypothetical properties inferred from structural analogs.
Biological Activity
Methyl 3-amino-4-vinylbenzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features an amino group and a vinyl group attached to a benzoate structure. Its molecular formula is C10H11NO2, and it has a molecular weight of 179.20 g/mol. These functional groups are significant as they contribute to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to significant pharmacological effects. The mechanisms include:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi, likely due to its structural features that allow it to disrupt microbial cell membranes.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through pathways involving heat shock proteins and other cellular stress responses.
Antimicrobial Studies
Several studies have investigated the antimicrobial properties of this compound. For instance, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. For example, when tested on human colon adenocarcinoma (Caco-2) cells:
Treatment Concentration | IC50 (µM) |
---|---|
Control | >1000 |
This compound | 70 ± 5 |
The results indicate a dose-dependent response, highlighting its potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Activity : A research team evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential use in treating resistant infections.
- Case Study on Cancer Treatment : Another study focused on the compound's effect on tumor growth in animal models. This compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. This study supports further investigation into its application as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 3-amino-4-vinylbenzoate to improve yield and purity?
Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, stoichiometry, and purification protocols. For example, stepwise nucleophilic substitution on triazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenol derivatives (e.g., 4-methoxyphenol) requires precise stoichiometric ratios (1:1 for reagents like DIPEA) and low temperatures (-35°C for initial steps) to minimize side reactions . Post-synthesis, column chromatography with gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) (1–20%) effectively isolates the target compound, as demonstrated by yields exceeding 90% . Monitoring reaction progress via TLC (Rf = 0.18 in hexane/EtOAc 2:1) ensures intermediate purity before final coupling with methyl 3-aminobenzoate .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), vinyl protons (δ 5.0–6.5 ppm), and methoxy groups (δ ~3.7 ppm). For example, the methoxy singlet at δ 3.76 in DMSO-d₆ confirms esterification .
- Chromatography : TLC with hexane/EtOAc (2:1) provides Rf values for purity assessment. MPLC with silica gel and CH₂Cl₂/EtOAc gradients resolves mixed fractions .
- Melting Point : Reported ranges (e.g., 79–82°C) should align with literature values to validate crystallinity .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
Methodological Answer: Discrepancies may arise from polymorphic forms, solvent residues, or impurities. Cross-validate using:
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- Elemental Analysis to confirm stoichiometry.
- Recrystallization in varied solvents (e.g., EtOAc/hexane) to isolate pure forms. For example, methyl 3-aminobenzoate derivatives show mp variations (50–54°C vs. 111–113°C for positional isomers) due to substituent effects .
Advanced Research Questions
Q. What role does this compound play in designing functional polymers or advanced materials?
Methodological Answer: The vinyl group enables polymerization (e.g., radical or anionic) for creating poly(vinyl benzoate) block copolymers. For instance, poly(vinyl benzoate)-b-poly(diallyldimethyl ammonium TFSI) leverages the vinyl moiety for controlled radical polymerization (CRP), yielding materials with tunable ionic conductivity for electrochemical applications . Functionalization of the amino group further allows post-polymerization modifications (e.g., Schiff base formation) to introduce stimuli-responsive properties .
Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a synthon?
Methodological Answer: Contradictions in reactivity (e.g., unexpected byproducts) often stem from competing nucleophilic sites (amine vs. vinyl groups). Strategies include:
- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to direct reactivity to the vinyl moiety .
- Kinetic Control : Use low temperatures (-35°C) and slow reagent addition to favor desired pathways .
- Computational Modeling : DFT calculations predict reactive sites and transition states to guide experimental design .
Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzoate ring (e.g., electron-withdrawing groups at C4) to improve binding to biological targets .
- Prodrug Design : Convert the ester to a hydrolyzable group (e.g., phosphate) for controlled release .
- Hybrid Molecules : Conjugate with quinoline or pyrazole moieties (e.g., via Suzuki coupling) to target antimicrobial or anti-inflammatory pathways .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 3-amino-4-ethenylbenzoate |
InChI |
InChI=1S/C10H11NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h3-6H,1,11H2,2H3 |
InChI Key |
BTPIUNFXRAHCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)N |
Origin of Product |
United States |
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